S-(4-((Trimethylsilyl)ethynyl)phenyl) ethanethioate
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Overview
Description
S-(4-((Trimethylsilyl)ethynyl)phenyl) ethanethioate is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound features a trimethylsilyl group attached to an ethynyl moiety, which is further connected to a phenyl ring and an ethanethioate group. The presence of the trimethylsilyl group enhances the compound’s stability and reactivity, making it a valuable candidate for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of S-(4-((Trimethylsilyl)ethynyl)phenyl) ethanethioate typically involves a multi-step process. One common method includes the reaction of 4-bromoacetophenone with trimethylsilylacetylene in the presence of a palladium catalyst to form the intermediate compound. This intermediate is then treated with ethanethiol under basic conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions such as temperature, pressure, and catalyst concentration to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
S-(4-((Trimethylsilyl)ethynyl)phenyl) ethanethioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ethanethioate group to an ethyl group.
Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like tetrabutylammonium fluoride (TBAF) can facilitate the removal of the trimethylsilyl group.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Ethyl-substituted derivatives.
Substitution: Compounds with various functional groups replacing the trimethylsilyl group.
Scientific Research Applications
S-(4-((Trimethylsilyl)ethynyl)phenyl) ethanethioate has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Employed in the study of enzyme interactions and as a probe in biochemical assays.
Medicine: Investigated for its potential therapeutic properties and as a drug delivery agent.
Industry: Utilized in the development of advanced materials and as a component in surface-enhanced Raman scattering (SERS) tags for analytical applications
Mechanism of Action
The mechanism of action of S-(4-((Trimethylsilyl)ethynyl)phenyl) ethanethioate involves its interaction with specific molecular targets. The trimethylsilyl group enhances the compound’s stability and facilitates its binding to target molecules. The ethynyl moiety allows for conjugation with other compounds, enabling the formation of complex structures. These interactions can modulate biological pathways and influence cellular processes .
Comparison with Similar Compounds
Similar Compounds
S-(4-(Phenylethynyl)phenyl) ethanethioate: Lacks the trimethylsilyl group, resulting in different reactivity and stability.
S-(4-(2-Trimethylsilylethynyl)phenyl) ethanethioate: Similar structure but with variations in the position of the trimethylsilyl group
Uniqueness
S-(4-((Trimethylsilyl)ethynyl)phenyl) ethanethioate stands out due to the presence of the trimethylsilyl group, which enhances its stability and reactivity. This unique feature makes it a valuable compound for various applications, particularly in fields requiring high stability and specific reactivity .
Properties
IUPAC Name |
S-[4-(2-trimethylsilylethynyl)phenyl] ethanethioate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16OSSi/c1-11(14)15-13-7-5-12(6-8-13)9-10-16(2,3)4/h5-8H,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DUIFYWOVCREUNY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)SC1=CC=C(C=C1)C#C[Si](C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16OSSi |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00578274 |
Source
|
Record name | S-{4-[(Trimethylsilyl)ethynyl]phenyl} ethanethioate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00578274 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.42 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
170159-17-8 |
Source
|
Record name | S-{4-[(Trimethylsilyl)ethynyl]phenyl} ethanethioate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00578274 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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